4-Decyl-5,6,7,8-tetrahydronaphthalene-1-sulfonic acid
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Overview
Description
4-Decyl-5,6,7,8-tetrahydronaphthalene-1-sulfonic acid: is a chemical compound with the molecular formula C20H32O3S It is a sulfonic acid derivative of tetrahydronaphthalene, characterized by the presence of a decyl group at the 4-position and a sulfonic acid group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Decyl-5,6,7,8-tetrahydronaphthalene-1-sulfonic acid typically involves the following steps:
Hydrogenation: Tetrahydronaphthalene is hydrogenated to introduce the decyl group at the 4-position.
Sulfonation: The resulting compound undergoes sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the 1-position.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation and sulfonation processes. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Decyl-5,6,7,8-tetrahydronaphthalene-1-sulfonic acid can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: Reduction of the sulfonic acid group can yield sulfonate salts.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonic acid group acts as a directing group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfonate salts.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: 4-Decyl-5,6,7,8-tetrahydronaphthalene-1-sulfonic acid is used as a surfactant and emulsifying agent in various chemical processes. Its unique structure allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds.
Biology: In biological research, this compound is utilized as a model molecule to study the interactions of sulfonic acids with biological membranes and proteins. It helps in understanding the role of sulfonic acid groups in biological systems.
Medicine: The compound’s potential as a drug delivery agent is being explored due to its ability to form stable complexes with pharmaceutical compounds. It may enhance the bioavailability and targeted delivery of drugs.
Industry: In industrial applications, this compound is used in the formulation of detergents, lubricants, and corrosion inhibitors. Its surfactant properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Decyl-5,6,7,8-tetrahydronaphthalene-1-sulfonic acid involves its interaction with molecular targets such as proteins and membranes. The sulfonic acid group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their structure and function. Additionally, the hydrophobic decyl group allows the compound to integrate into lipid bilayers, influencing membrane properties and dynamics.
Comparison with Similar Compounds
4-Decyl-1-naphthalenesulfonic acid: Lacks the tetrahydro structure, resulting in different chemical properties.
5-Decyl-6,7,8,9-tetrahydro-2-naphthalenesulfonic acid: Similar structure but with variations in the position of the decyl group and sulfonic acid group.
Uniqueness: 4-Decyl-5,6,7,8-tetrahydronaphthalene-1-sulfonic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The combination of the tetrahydronaphthalene core with the decyl and sulfonic acid groups makes it versatile for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
395089-85-7 |
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Molecular Formula |
C20H32O3S |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
4-decyl-5,6,7,8-tetrahydronaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H32O3S/c1-2-3-4-5-6-7-8-9-12-17-15-16-20(24(21,22)23)19-14-11-10-13-18(17)19/h15-16H,2-14H2,1H3,(H,21,22,23) |
InChI Key |
VFYNBJMQXNYNIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=C2CCCCC2=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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